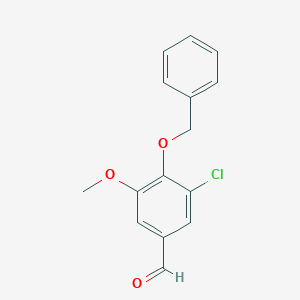

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde

Overview

Description

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde (4-BCMBA) is a synthetic compound that has been used in various scientific research applications. It is a benzaldehyde derivative with a unique chemical structure that has been used for a wide range of applications, including synthesizing drug candidates, studying biochemical and physiological effects, and for laboratory experiments. 4-BCMBA has been studied for its potential to be used as a drug candidate, as well as its potential to be used in other medical applications.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches : 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde can be synthesized through various chemical reactions. For instance, one study focused on the synthesis of a similar compound, 4-benzyloxy-2-methoxybenzaldehyde, through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an 82.26% yield under optimized conditions (Lu Yong-zhong, 2011).

Characterization and Structural Studies : Extensive spectroscopic and structural characterizations of benzyloxybenzaldehyde derivatives have been conducted. These studies involve using techniques such as FT-IR, NMR, and mass spectrometry, providing insights into the molecular structure and properties of these compounds (H. Güler et al., 2012).

Complex Formation and Metal Ion Binding : Research has been conducted on the ability of benzyloxybenzaldehyde derivatives to form complexes with metal ions. These studies are crucial in understanding the chemical behavior and potential applications of these compounds in various fields (H. Güler et al., 2012).

Potential Applications

Anticancer Activity : Certain benzyloxybenzaldehyde derivatives have been tested for their anticancer activity. A study indicated that specific derivatives exhibited significant activity against the HL-60 cell line, leading to cell cycle arrest and apoptosis (Chin-Fen Lin et al., 2005).

Liquid Crystal and Mesophase Behavior : Research has been conducted on benzyloxybenzaldehyde derivatives for their potential use in liquid crystal technology. These studies involve synthesizing and characterizing compounds for their mesophase behavior, which is critical in liquid crystal display technologies (Z. Jamain & M. Khairuddean, 2021).

Organic Synthesis and Drug Design : The compound has been used in organic synthesis processes. For example, it has been involved in the synthesis of gigantol and in the exploration of new scaffolds for drug design (Song Hong-rui, 2012); (Corinne Vanucci-Bacqué et al., 2014).

Solid Phase Organic Synthesis : It has also been investigated for use as linkers in solid phase organic synthesis, demonstrating its versatility in various synthetic applications (E. Swayze, 1997).

properties

IUPAC Name |

3-chloro-5-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMFQFIVISYIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2440473.png)

![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)

![Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2440476.png)

![5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2440487.png)